Cas no 866348-36-9 (8-ethoxy-5-(2-fluorophenyl)methyl-3-phenyl-5H-pyrazolo4,3-cquinoline)

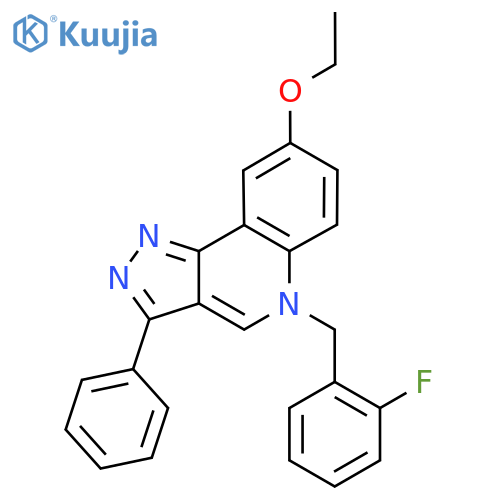

866348-36-9 structure

商品名:8-ethoxy-5-(2-fluorophenyl)methyl-3-phenyl-5H-pyrazolo4,3-cquinoline

8-ethoxy-5-(2-fluorophenyl)methyl-3-phenyl-5H-pyrazolo4,3-cquinoline 化学的及び物理的性質

名前と識別子

-

- 8-ethoxy-5-(2-fluorophenyl)methyl-3-phenyl-5H-pyrazolo4,3-cquinoline

- 8-ethoxy-5-(2-fluorobenzyl)-3-phenyl-5H-pyrazolo[4,3-c]quinoline

- 8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline

- 8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenylpyrazolo[4,3-c]quinoline

- 866348-36-9

- AKOS001814410

- F1602-0816

-

- インチ: 1S/C25H20FN3O/c1-2-30-19-12-13-23-20(14-19)25-21(24(27-28-25)17-8-4-3-5-9-17)16-29(23)15-18-10-6-7-11-22(18)26/h3-14,16H,2,15H2,1H3

- InChIKey: ZXZOPMIDURKDAS-UHFFFAOYSA-N

- ほほえんだ: FC1C=CC=CC=1CN1C=C2C(C3C=CC=CC=3)=NN=C2C2C=C(C=CC1=2)OCC

計算された属性

- せいみつぶんしりょう: 397.15904043g/mol

- どういたいしつりょう: 397.15904043g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 0

- 水素結合受容体数: 4

- 重原子数: 30

- 回転可能化学結合数: 5

- 複雑さ: 557

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 39.9Ų

- 疎水性パラメータ計算基準値(XlogP): 4.6

8-ethoxy-5-(2-fluorophenyl)methyl-3-phenyl-5H-pyrazolo4,3-cquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Life Chemicals | F1602-0816-2mg |

8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline |

866348-36-9 | 90%+ | 2mg |

$59.0 | 2023-05-17 | |

| Life Chemicals | F1602-0816-4mg |

8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline |

866348-36-9 | 90%+ | 4mg |

$66.0 | 2023-05-17 | |

| Life Chemicals | F1602-0816-15mg |

8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline |

866348-36-9 | 90%+ | 15mg |

$89.0 | 2023-05-17 | |

| Life Chemicals | F1602-0816-5μmol |

8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline |

866348-36-9 | 90%+ | 5μl |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1602-0816-1mg |

8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline |

866348-36-9 | 90%+ | 1mg |

$54.0 | 2023-05-17 | |

| Life Chemicals | F1602-0816-30mg |

8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline |

866348-36-9 | 90%+ | 30mg |

$119.0 | 2023-05-17 | |

| Life Chemicals | F1602-0816-20mg |

8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline |

866348-36-9 | 90%+ | 20mg |

$99.0 | 2023-05-17 | |

| Life Chemicals | F1602-0816-3mg |

8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline |

866348-36-9 | 90%+ | 3mg |

$63.0 | 2023-05-17 | |

| Life Chemicals | F1602-0816-25mg |

8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline |

866348-36-9 | 90%+ | 25mg |

$109.0 | 2023-05-17 | |

| Life Chemicals | F1602-0816-10mg |

8-ethoxy-5-[(2-fluorophenyl)methyl]-3-phenyl-5H-pyrazolo[4,3-c]quinoline |

866348-36-9 | 90%+ | 10mg |

$79.0 | 2023-05-17 |

8-ethoxy-5-(2-fluorophenyl)methyl-3-phenyl-5H-pyrazolo4,3-cquinoline 関連文献

-

Chris H. Greene Faraday Discuss., 2004,127, 413-423

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Oriana Esposito,Alexandra K. de K. Lewis,Peter B. Hitchcock,Stephen Caddick,F. Geoffrey N. Cloke Chem. Commun., 2007, 1157-1159

-

Piotr Pietrzyk,Christophe Dujardin,Kinga Góra-Marek,Pascal Granger,Zbigniew Sojka Phys. Chem. Chem. Phys., 2012,14, 2203-2215

-

Alexander Vogel,Holger A. Scheidt,Robert Bittman,Daniel Huster Phys. Chem. Chem. Phys., 2016,18, 3730-3738

866348-36-9 (8-ethoxy-5-(2-fluorophenyl)methyl-3-phenyl-5H-pyrazolo4,3-cquinoline) 関連製品

- 2763754-98-7(5-Fluoro-2-[2-(4-fluorophenyl)-1,3-thiazole-5-sulfonamido]benzoic acid)

- 506-17-2(cis-Vaccenic acid)

- 1310405-22-1(6-Fluoro-2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine)

- 2034239-36-4(N-[2-hydroxy-2-(oxan-4-yl)-2-phenylethyl]-4-(trifluoromethoxy)benzamide)

- 2137073-81-3((1R)-1-(5-fluoro-1-benzofuran-2-yl)-2-methylpropan-1-amine)

- 1856543-03-7(Benzenesulfonamide, 3-amino-4,5-difluoro-)

- 31654-38-3(DL-a-Bromopropionyl-DL-alanine)

- 850882-11-0(Ethyl 1-Benzofuran-7-carboxylate)

- 736136-16-6(trans-4-(3-Chlorobenzoyl)cyclohexane-1-carboxylic acid)

- 34907-24-9(N-(4-Nitrobenzyl)benzamide)

推奨される供給者

Xiamen PinR Bio-tech Co., Ltd.

ゴールドメンバー

中国のサプライヤー

大量

Handan Zechi Trading Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Jiangsu Xinsu New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量